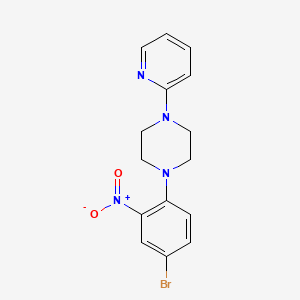

1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine

Description

1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine is a heterocyclic compound featuring a piperazine core substituted with a 4-bromo-2-nitrophenyl group at position 1 and a pyridin-2-yl group at position 2. Its molecular formula is C₁₅H₁₄BrN₃O₂, with a molecular weight of 356.20 g/mol. The bromo and nitro substituents on the phenyl ring enhance electron-withdrawing effects, facilitating nucleophilic aromatic substitution reactions during synthesis .

Properties

IUPAC Name |

1-(4-bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O2/c16-12-4-5-13(14(11-12)20(21)22)18-7-9-19(10-8-18)15-3-1-2-6-17-15/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTWLIPBMJQKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-])C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common method starts with the bromination of 2-nitrophenyl compounds, followed by the introduction of the pyridinylpiperazine group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Reducing agents: Hydrogen gas, palladium on carbon, and sodium borohydride.

Oxidizing agents: Potassium permanganate and chromium trioxide.

Catalysts: Palladium, copper complexes, and Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and pyridinylpiperazine moiety may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine ()

- Key Differences :

- Replaces the nitro group with a benzyl moiety.

- Substitutes pyridinyl with a furylmethyl group.

- Impact: The absence of the nitro group reduces electron-withdrawing effects, altering reactivity in substitution reactions.

1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine ()

- Key Differences :

- Bromo and methoxy groups on a pyridine ring instead of a phenyl ring.

- 3,4-Dimethoxybenzyl substituent replaces pyridinyl.

- Impact :

1-(4-Bromophenyl)-4-methylpiperazine ()

Piperazine Core Modifications

N-Benzyl-4-(2-pyridinyl)-1-piperazinecarbothioamide ()

- Key Differences :

- Introduces a benzyl group and a carbothioamide functional group.

- Increased polarity may improve aqueous solubility compared to the nitro-containing target compound .

1-[2-[(4-Chlorophenyl)benzyloxy]ethyl]-4-pyridin-2-ylpiperazine ()

- Key Differences :

- Incorporates a chlorophenyl-benzyloxyethyl chain.

- Impact: The bulky substituent increases lipophilicity, which may enhance membrane permeability but reduce solubility.

Functional Group Additions

AR234960 ()

- Key Differences :

- Complex structure with a sulfonylpyrrolidinyl group and additional fluorophenyl/nitro substituents.

- Impact :

1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine ()

- Key Differences :

- Features a fluorobenzoyl ketone and nitrobenzyl group.

- Fluorine enhances metabolic stability and bioavailability .

Biological Activity

1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound contains a piperazine ring, a brominated phenyl group, and a nitro substituent. Its molecular formula is CHBrNO, with a molecular weight of 363.21 g/mol. The arrangement of these functional groups is crucial for its biological interactions.

1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine exhibits biological activity through various mechanisms, primarily involving the modulation of enzyme activity and receptor functions. It may act as an inhibitor or activator in biochemical pathways, depending on the specific biological context.

Interaction with Molecular Targets

Research indicates that this compound can interact with several molecular targets, including:

- Enzymes : It has shown potential as an inhibitor for enzymes involved in neurotransmission and cancer pathways.

- Receptors : Binding affinity studies suggest it may interact with neurotransmitter receptors, influencing signaling pathways critical in neuropharmacology and oncology.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial and anticancer properties of 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines and microbial strains.

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Anticancer | Inhibition of proliferation in breast cancer cells (IC50 = 12 µM) |

| Study B | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 8 µg/mL |

Case Studies

- Neuropharmacological Applications : In a study assessing the effects on cognitive function, 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine was found to enhance memory retention in rodent models by modulating acetylcholine levels.

- Cancer Therapeutics : A preclinical trial examined its effects on tumor growth in xenograft models, demonstrating a significant reduction in tumor size compared to control groups.

Comparative Analysis with Similar Compounds

The biological activity of 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine can be compared to other piperazine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Chloro-4-nitrophenyl)-4-(pyridin-2-YL)piperazine | Chlorine instead of bromine | Similar anticancer properties |

| 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine | Different position of substituents | Varying reactivity and activity |

Q & A

Basic: What are the standard synthetic routes for 1-(4-Bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine?

The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

- Nitro group introduction : Bromination and nitration of the phenyl ring using mixed acids (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to avoid over-nitration.

- Piperazine coupling : Substitution reactions between 4-bromo-2-nitroaniline derivatives and pyridin-2-ylpiperazine via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), often catalyzed by Pd or Cu complexes .

- Purification : Column chromatography (e.g., silica gel, 10% MeOH/DCM) or recrystallization to isolate the product.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm regiochemistry. For example, the pyridin-2-yl group shows distinct aromatic proton splitting (δ 7.2–8.5 ppm), while the piperazine N–CH₂ signals appear as broad singlets (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 389.1 for C₁₅H₁₄BrN₄O₂).

- IR Spectroscopy : Nitro group stretches (~1520 cm⁻¹) and aromatic C–Br bonds (~550 cm⁻¹) .

Basic: How do the bromo and nitro substituents influence reactivity?

- Bromo group : Participates in cross-coupling (e.g., Suzuki) or nucleophilic substitution (e.g., with amines). Steric hindrance from the adjacent nitro group can slow reactivity .

- Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. It can be reduced to an amine (e.g., H₂/Pd-C) for further functionalization .

Advanced: How can competing regioselectivity challenges be addressed during substitution reactions?

Regioselectivity issues arise when multiple reactive sites (e.g., bromo vs. nitro positions) are present. Strategies include:

- Catalyst tuning : Using Pd-XPhos for selective C–N coupling over C–Br activation .

- Temperature control : Lower temperatures (e.g., –20°C) favor kinetic control at the bromo site, while higher temperatures promote thermodynamic control at the nitro-meta position .

- Protecting groups : Temporarily masking the nitro group (e.g., as a sulfonamide) to direct reactivity .

Advanced: How should researchers resolve contradictory spectroscopic data across studies?

Discrepancies in NMR or MS data often stem from:

- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals. Cross-referencing with literature in the same solvent is critical .

- Impurity interference : Trace solvents (e.g., EtOAc) or starting materials may produce overlapping peaks. Purity validation via HPLC (>95%) is recommended .

- Isotopic patterns : Natural abundance of ⁷⁹Br/⁸¹Br in mass spectra can mimic impurities; HRMS distinguishes isotopic clusters .

Advanced: What computational tools optimize multi-step synthesis yields?

Modern approaches integrate:

- Quantum chemical calculations : To model reaction pathways (e.g., transition states for nitro reduction) and identify energy barriers .

- Machine learning (ML) : Predict optimal conditions (e.g., solvent, catalyst) by training on datasets from analogous piperazine syntheses .

- High-throughput screening : Automated platforms test 100+ conditions (e.g., varying bases, temperatures) to maximize yield .

Advanced: How does steric hindrance from the pyridin-2-yl group affect biological activity?

The pyridin-2-yl group’s planar structure can:

- Enhance receptor binding : π-Stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

- Limit membrane permeability : Bulky substituents reduce logP values, necessitating prodrug strategies (e.g., esterification) .

- Modulate selectivity : In dopamine receptor studies, pyridinylpiperazines show D3 vs. D2 subtype selectivity due to steric complementarity .

Advanced: What strategies mitigate nitro group instability during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.